N-(4-chlorophenyl)-N'-methylhydrazine-1,2-dicarbothioamide
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Overview
Description
N-(4-chlorophenyl)-N’-methylhydrazine-1,2-dicarbothioamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group and a methylhydrazine moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-methylhydrazine-1,2-dicarbothioamide typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-methylhydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-N’-methylhydrazine-1,2-dicarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-methylhydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol
- N-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
Uniqueness
N-(4-chlorophenyl)-N’-methylhydrazine-1,2-dicarbothioamide is unique due to its specific combination of a chlorophenyl group and a methylhydrazine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H11ClN4S2 |
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Molecular Weight |
274.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(methylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C9H11ClN4S2/c1-11-8(15)13-14-9(16)12-7-4-2-6(10)3-5-7/h2-5H,1H3,(H2,11,13,15)(H2,12,14,16) |
InChI Key |
UDWZQOFNBHDIMR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NNC(=S)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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